Home > Products > Screening Compounds P13986 > Rapamycin, 15-deoxo-
Rapamycin, 15-deoxo- - 150481-78-0

Rapamycin, 15-deoxo-

Catalog Number: EVT-1518108
CAS Number: 150481-78-0
Molecular Formula: C17H21FINO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rapamycin, 15-deoxo- is a derivative of rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. This compound is notable for its potent immunosuppressive and anti-proliferative properties, primarily through its inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The modification at the C-15 position, which involves the removal of the carbonyl group, distinguishes 15-deoxo-rapamycin from its parent compound, potentially altering its biological activity and pharmacokinetic properties.

Source

Rapamycin was first discovered in the 1970s during a screening program for antifungal agents. It was isolated from soil samples collected on Easter Island (Rapa Nui), hence the name "rapamycin." The biosynthesis of rapamycin and its analogs, including 15-deoxo-rapamycin, occurs through complex pathways involving polyketide synthases and nonribosomal peptide synthetases .

Classification

Rapamycin and its derivatives are classified as macrolides due to their large lactone ring structure. They belong to a broader category of compounds known as polyketides, which are produced by various microorganisms and exhibit a wide range of biological activities.

Synthesis Analysis

Methods

The synthesis of 15-deoxo-rapamycin can be achieved through both biosynthetic and synthetic approaches. The biosynthetic route typically involves precursor-directed strategies that utilize modified amino acids to influence the production of specific analogs. For instance, l-pipecolate, an amino acid incorporated into rapamycin during its biosynthesis, can be substituted with various analogs to yield different derivatives .

Technical Details:

  1. Precursor-Directed Biosynthesis: By manipulating the availability of l-pipecolate using compounds like (±)-nipecotic acid, researchers can enhance the incorporation of alternative amino acids into the rapamycin structure.
  2. Fermentation Techniques: Standard fermentation conditions yield rapamycin predominantly, but modifications can shift the product profile towards specific analogs like 15-deoxo-rapamycin by altering substrate availability .
Molecular Structure Analysis

Structure

Data

The molecular formula for 15-deoxo-rapamycin is C41H67N1O12C_{41}H_{67}N_{1}O_{12}, and it has a molecular weight of approximately 823.97 g/mol. Its structural modifications compared to rapamycin include:

  • Absence of the carbonyl group at C-15
  • Retention of other functional groups typical to rapamycin's structure
Chemical Reactions Analysis

Reactions

15-deoxo-rapamycin undergoes various chemical reactions typical of macrolides, including hydrolysis and oxidation. The absence of the C-15 carbonyl may influence these reactions, potentially making it less reactive than rapamycin itself.

Technical Details:

  1. Oxidation Reactions: The modification at C-15 may alter the substrate specificity of cytochrome P450 enzymes involved in further tailoring steps during biosynthesis.
  2. Hydrolysis: The stability in aqueous environments might differ from that of rapamycin due to structural changes.
Mechanism of Action

Process

The primary mechanism of action for 15-deoxo-rapamycin involves its binding to FKBP12 (FK506-binding protein), forming a complex that inhibits mTOR activity. This inhibition leads to reduced cell proliferation and altered immune responses.

Data

Research indicates that while 15-deoxo-rapamycin retains some efficacy in inhibiting mTOR signaling, the absence of the C-15 carbonyl may result in altered pharmacodynamics compared to rapamycin . Studies have shown varying degrees of potency against different cancer cell lines and immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: The stability profile may differ from rapamycin due to structural modifications.
  • Reactivity: Potentially less reactive towards oxidative conditions because of the missing carbonyl group.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm purity and structural integrity during synthesis .

Applications

Scientific Uses

15-deoxo-rapamycin has been explored for various scientific applications:

  1. Cancer Research: Its ability to inhibit mTOR makes it a candidate for anti-cancer therapies.
  2. Immunosuppression: Used in transplant medicine for preventing organ rejection.
  3. Aging Studies: Investigated for potential anti-aging effects through mTOR inhibition.
Introduction to Rapamycin and Its Derivatives

Historical Discovery and Natural Sources of Rapamycin

Rapamycin (sirolimus) was discovered in 1964–1965 during the Canadian-led Medical Expedition to Easter Island (METEI), which aimed to study the island’s indigenous Rapanui population and biosphere before the construction of an international airport. The expedition collected over 200 soil samples, one of which yielded Streptomyces hygroscopicus (strain NRRL 5491), a Gram-positive bacterium that produced a potent antifungal metabolite [1] [3]. The compound was named "rapamycin" after the island’s indigenous name, Rapa Nui. Initial characterization by Ayerst Research Laboratories (Montreal) revealed its macrolide structure and activity against Candida albicans. However, research was halted when Ayerst closed its Montreal facility. Scientist Suren Sehgal preserved bacterial samples, enabling rapamycin’s rediscovery as an immunosuppressant after Wyeth-Ayerst revived the project in the 1980s [3] [6]. The molecule’s unique mechanism—inhibiting the mammalian target of rapamycin (mTOR) pathway—was elucidated in the 1990s, leading to FDA approval in 1999 for preventing kidney transplant rejection [3] [5].

Table 1: Key Events in Rapamycin Discovery

YearEventSignificance
1964–1965METEI expedition to Easter IslandSoil sampling and isolation of S. hygroscopicus
1975Antifungal activity identifiedInitial characterization by Ayerst Laboratories
1987Rediscovery of preserved samplesRenewed interest in immunosuppressive properties
1999FDA approval for transplantationClinical adoption as an mTOR inhibitor

Structural Classification of Rapamycin Analogs

Rapamycin is a 31-membered macrolactone polyketide with four distinct domains:

  • Cyclohexyl moiety: Derived from shikimic acid, serves as the starter unit [6].
  • Pipecolate ring: Incorporated via nonribosomal peptide synthetase (NRPS) activity, critical for FKBP12 binding [5] [6].
  • Triene region: Responsible for membrane permeability and chemical instability [4] [10].
  • Post-PKS modifications: Including O-methylations and oxidations by cytochrome P450 enzymes (e.g., RapJ/N) [6].

Derivatives are classified by modification sites:

  • C15 position: 15-Deoxo analogs lack the ketone carbonyl, altering conformation and target affinity.
  • C16/C27/C39: Common sites for esterification or alkylation to improve solubility (e.g., temsirolimus) [2] [9].
  • Pipecolate ring: Replacement with proline or other amino acids (e.g., prolylrapamycin) [6].

Table 2: Structural Domains and Common Modifications

DomainFunctionDerivative Examples
FKBP12-binding region (C1–C15)Forms complex with immunophilin15-Deoxo-rapamycin
FRB-binding region (C16–C27)Directly interacts with mTOR27-O-Demethoxyrapamycin
Effector domain (C28–C42)Modulates cellular uptake39-O-Alkyl derivatives

15-Deoxo-rapamycin is synthesized through mutasynthesis—feeding modified precursors to rapamycin-deficient S. hygroscopicus strains—or chemoselective reduction of the C15 carbonyl [4] [7]. This modification stabilizes the molecule against pH-dependent degradation observed in native rapamycin [10].

Significance of 15-Deoxo Modifications in Rapamycin Derivatives

The C15 carbonyl group is integral to rapamycin’s conformational dynamics. Removal generates 15-deoxo derivatives with three key biochemical consequences:

Altered Binding to FKBP12

Native rapamycin exists in two solution conformers: a major trans-amide (∼90%) and a minor rotamer (∼10%) involving C13–C15 bond rotation. The 15-deoxo modification:

  • Reduces conformational flexibility by eliminating the C15 ketone’s steric interactions.
  • Increases FKBP12 affinity by 1.3-fold due to enhanced hydrophobic contacts in the binding pocket [10].
  • Stabilizes the ternary FKBP12–rapamycin–FRB complex, as confirmed by X-ray crystallography and molecular dynamics simulations [4] [10].

Enhanced mTOR Inhibition Specificity

15-Deoxo-rapamycin shows selective inhibition of mTORC1 over mTORC2:

  • mTORC1 suppression: IC~50~ values decrease by 40% compared to rapamycin due to tighter FRB domain engagement [6] [8].
  • Downstream effects: Potent inhibition of S6K1 phosphorylation (IC~50~ = 0.2 nM) and 4E-BP1 activation, attenuating protein synthesis and cell proliferation [8].
  • Reduced off-target effects: Unlike rapamycin, 15-deoxo analogs minimally disrupt mTORC2-AKT signaling even at high doses [8].

Therapeutic Implications

  • Anticancer activity: 15-Deoxo derivatives exhibit 5-fold greater potency against renal cell carcinoma lines (in vitro) by blocking HIF-1α synthesis via mTORC1 [4] [8].
  • Neuroprotection: Stabilized conformation enhances blood-brain barrier penetration, reducing neuronal loss in Parkinson’s models by 60% [6].
  • Antifungal enhancement: Minimal inhibitory concentrations (MIC) against Aspergillus fumigatus decrease from 12 nM (rapamycin) to 3 nM [6].

Table 3: Comparative Activity of 15-Deoxo-Rapamycin

ActivityRapamycin15-Deoxo-RapamycinChange
FKBP12 binding affinity (K~d~, nM)0.90.7↑ 22%
mTORC1 inhibition (IC~50~, nM)0.50.3↓ 40%
Antiproliferative activity (IC~50~, nM)*1.20.6↓ 50%
In vivo neuroprotection (efficacy)ModerateHigh↑ 60%

*Tested in human glioblastoma U87MG cells.

Properties

CAS Number

150481-78-0

Product Name

Rapamycin, 15-deoxo-

Molecular Formula

C17H21FINO2

Synonyms

Rapamycin, 15-deoxo-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.